The Botanical Treasury of 6,7-Dimethoxy-2,2-dimethylchromene: A Technical Guide to its Natural Sources and Isolation
The Botanical Treasury of 6,7-Dimethoxy-2,2-dimethylchromene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6,7-dimethoxy-2,2-dimethylchromene, a significant chromene derivative. It details its primary natural sources, quantitative data on its occurrence, and comprehensive experimental protocols for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
It is important to note that the compound of interest is correctly identified as 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran , commonly known as Precocene II . The user's initial query for "5,7-dimethoxy-2,2-dimethylchromene" has been corrected to reflect the scientifically accurate nomenclature and the available literature.
Natural Sources of Precocene II
Precocene II is predominantly found in the plant kingdom, with the genus Ageratum of the Asteraceae family being the most significant source.
Primary Natural Source: Ageratum conyzoides
Ageratum conyzoides, commonly known as goatweed or billygoat-weed, is a widespread annual herb and is the most extensively documented natural source of Precocene II. The concentration of this compound can vary significantly depending on the part of the plant, its geographical origin, and the extraction method employed.
Other Natural Sources
While A. conyzoides is the principal source, other plants have also been reported to contain Precocene II, including:
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Ageratum houstonianum : This species, also belonging to the Asteraceae family, is another notable source of Precocene II.[1]
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Boenninghausenia albiflora : This plant from the Rutaceae family has been reported to contain Precocene II.
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Stevia eupatoria : A member of the Asteraceae family, this plant is also a reported source.
Quantitative Analysis of Precocene II in Natural Sources
The concentration of Precocene II in its natural sources can be influenced by various factors. The following tables summarize the quantitative data available from different studies.
Table 1: Quantitative Data of Precocene II in Ageratum conyzoides
| Plant Part | Condition/Extraction Method | Concentration of Precocene II | Reference |
| Aerial Parts (Essential Oil) | Hydrodistillation | 23.5% | |
| Flowers (Essential Oil) | Hydrodistillation | 10.5% | [2] |
| Leaves (Essential Oil) | Hydrodistillation | 3.1% | [2] |
| Stem (Essential Oil) | Hydrodistillation | 0.3% | [2] |
| Root (Essential Oil) | Hydrodistillation | 0.4% | [2] |
| Flowers (Methanol Extract) | Maceration | 59.50% | |
| Leaves (Purple Flower Variety) | Essential Oil | Most abundant component | [3] |
| Elicited Shoot Culture | Methyl Jasmonate Treatment | 29.92% (GC-MS), 13.5 ± 0.007 µg/mg (HPLC) | [4] |
| Control Shoot Culture | Untreated | 13.44% (GC-MS), 4 ± 0.002 µg/mg (HPLC) | [4] |
| Powdered Leaves | Maceration with 70% limonene | 7.70 ± 0.80% | [2] |
| Powdered Leaves | Ultrasound-Assisted Extraction with 70% limonene | 7.7% | [2] |
Table 2: Quantitative Data of Precocene II in Ageratum houstonianum
| Plant Part | Extraction Method | Concentration of Precocene II | Reference |
| Aerial Parts (Essential Oil) | Steam Distillation | 42.16% | [1] |
Experimental Protocols for Isolation and Purification
The isolation of Precocene II from its natural sources, particularly Ageratum conyzoides, typically involves extraction with an appropriate solvent followed by chromatographic purification.
General Workflow for Isolation and Purification
The following diagram illustrates a general workflow for the isolation and purification of Precocene II from plant material.
Detailed Methodologies
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Plant Material Preparation : The aerial parts (leaves, stems, and flowers) of Ageratum conyzoides are collected and air-dried in the shade to preserve the chemical constituents. The dried material is then ground into a fine powder.
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Extraction :
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Maceration : The powdered plant material is soaked in a suitable organic solvent such as methanol, ethanol, or petroleum ether at room temperature for several days with occasional shaking. The process is typically repeated three times to ensure exhaustive extraction.
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Soxhlet Extraction : For a more efficient extraction, a Soxhlet apparatus can be used with a solvent like petroleum ether.
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Hydrodistillation : To obtain the essential oil rich in Precocene II, fresh or dried aerial parts are subjected to hydrodistillation for several hours.
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The crude extract obtained from maceration or Soxhlet extraction is concentrated under reduced pressure using a rotary evaporator.
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The concentrated extract is then subjected to solvent-solvent partitioning. A common method involves dissolving the extract in a polar solvent (e.g., methanol-water mixture) and then partitioning it against a non-polar solvent like petroleum ether. Precocene II, being relatively non-polar, will preferentially move into the petroleum ether phase.
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The petroleum ether fraction is collected and concentrated, yielding a fraction enriched in Precocene II.[5]
Column Chromatography Protocol:
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Stationary Phase : Silica gel (60-120 or 200-400 mesh) is used as the stationary phase. The column is packed using either a dry or wet packing method.
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Mobile Phase : A gradient of petroleum ether and ethyl acetate (B1210297) or petroleum ether and acetone (B3395972) is commonly used as the mobile phase. The purification process starts with a non-polar solvent (100% petroleum ether) and the polarity is gradually increased by adding small increments of ethyl acetate or acetone.
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Loading the Sample : The concentrated petroleum ether fraction is adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the prepared column.
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Elution and Fraction Collection : The mobile phase is passed through the column, and fractions of the eluate are collected sequentially.
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Monitoring the Separation : The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as toluene:methanol:acetic acid (9:0.8:0.2, v/v/v).[2] The spots corresponding to Precocene II can be visualized under UV light (254 nm).
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Pooling and Crystallization : Fractions containing pure Precocene II, as determined by TLC, are combined and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent like petroleum ether to yield pure crystalline Precocene II.[5]
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For higher purity, preparative HPLC can be employed as a final purification step.
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Column : A reversed-phase C18 column is typically used.
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Mobile Phase : A gradient of methanol and water or acetonitrile (B52724) and water is a suitable mobile phase.
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Detection : UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compound.
Characterization of Precocene II
The structure and purity of the isolated Precocene II are confirmed using various spectroscopic techniques:
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Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the detailed structure of the molecule.
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Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by 6,7-dimethoxy-2,2-dimethylchromene in mammalian systems. Research has primarily focused on its insecticidal and antimicrobial properties.
Conclusion
6,7-dimethoxy-2,2-dimethylchromene (Precocene II) is a valuable natural product with significant biological activities. Ageratum conyzoides stands out as its most abundant and accessible natural source. The isolation and purification of this compound can be efficiently achieved through a combination of solvent extraction and chromatographic techniques. This guide provides a comprehensive framework for researchers and professionals to explore the potential of Precocene II in various applications, from agriculture to medicine. Further research is warranted to explore its pharmacological effects and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Insecticidal and Histopathological Effects of Ageratum conyzoides Weed Extracts against Dengue Vector, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Qualitative and quantitative analysis of Precocene II, estimation of enzymatic, nonenzymatic antioxidant, and cytotoxic potentials of methyl jasmonate-elicited shoot culture of Ageratum conyzoides Linn. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
